molecular formula C22H24N4O6S B2942282 methyl 2-[(5-{[(2,4-dimethoxyphenyl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 689750-61-6

methyl 2-[(5-{[(2,4-dimethoxyphenyl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2942282
CAS No.: 689750-61-6
M. Wt: 472.52
InChI Key: IMZOMZYJCNGEDR-UHFFFAOYSA-N
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Description

Methyl 2-[(5-{[(2,4-dimethoxyphenyl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a triazole-based compound characterized by a 1,2,4-triazole core substituted with:

  • A 4-methoxyphenyl group at position 2.
  • A [(2,4-dimethoxyphenyl)formamido]methyl moiety at position 3.
  • A sulfanylacetate ester group at position 2.

This structure integrates multiple functional groups, including methoxy substituents and a thioether linkage, which are known to influence physicochemical properties (e.g., solubility, logP) and biological activity. The compound’s synthesis likely involves condensation reactions between hydrazinecarbothioamides and α-halogenated esters, as described for analogous triazole derivatives .

Properties

IUPAC Name

methyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6S/c1-29-15-7-5-14(6-8-15)26-19(24-25-22(26)33-13-20(27)32-4)12-23-21(28)17-10-9-16(30-2)11-18(17)31-3/h5-11H,12-13H2,1-4H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZOMZYJCNGEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)CNC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5-{[(2,4-dimethoxyphenyl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the sulfanyl group and the methoxyphenyl substituents. Common reagents used in these reactions include hydrazines, aldehydes, and thiols, under conditions such as reflux in organic solvents and the use of catalysts like acids or bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-{[(2,4-dimethoxyphenyl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the formamido group would yield amines.

Scientific Research Applications

Methyl 2-[(5-{[(2,4-dimethoxyphenyl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of methyl 2-[(5-{[(2,4-dimethoxyphenyl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and formamido group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural homology with other 1,2,4-triazole derivatives, differing primarily in substituent patterns. Key comparisons include:

Compound Name Substituents at Triazole Positions Molecular Formula Key Properties/Activities Reference
Target Compound 4-(4-Methoxyphenyl); 5-[(2,4-dimethoxyphenyl)formamido]methyl; 3-sulfanylacetate ester C₂₂H₂₄N₄O₆S High polarity (methoxy groups), potential enzyme inhibition (thioether linkage) N/A (hypothetical)
Ethyl 2-[[4-(4-Fluorophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate 4-(4-Fluorophenyl); 5-[(4-methyl-3-nitrobenzoyl)amino]methyl; 3-sulfanylacetate ester C₂₁H₂₀FN₅O₅S LogP = 3.3; hydrogen-bond acceptor count = 9 (enhanced bioavailability)
2-{[5-(4-Chlorophenyl)-4-(p-Tolyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-(Dimethylamino)Phenyl)Acetamide 4-(4-Methylphenyl); 5-(4-chlorophenyl); 3-sulfanylacetamide C₂₅H₂₅ClN₆OS Antifungal/antitumor activity (chlorophenyl and acetamide groups)
2-({5-[3-(Dimethylsulfamoyl)Phenyl]-4-(3-Methylphenyl)-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetic Acid 4-(3-Methylphenyl); 5-[3-(dimethylsulfamoyl)phenyl]; 3-sulfanylacetic acid C₁₉H₂₀N₄O₄S₂ Molecular weight = 432.52; sulfamoyl group enhances metabolic stability

Computational and Crystallographic Insights

  • Structural Planarity : The target compound’s triazole core is expected to adopt near-planar conformations, as seen in isostructural derivatives with triclinic symmetry (P̄1 space group) .
  • Docking Studies : Analogous triazoles exhibit strong binding to cytochrome P450 enzymes, with Glide docking scores outperforming GOLD/FlexX in pose prediction accuracy .

Research Findings and Data Trends

Physicochemical Properties

  • LogP : The target compound’s methoxy groups may lower logP compared to fluorophenyl/nitro-substituted analogues (e.g., 3.3 for vs. ~2.5 estimated for the target).
  • Hydrogen Bonding : High hydrogen-bond acceptor counts (e.g., 9 in ) correlate with solubility challenges, mitigated by esterification (methyl/ethyl groups).

Thermal and Stability Data

  • Triazole derivatives with sulfonyl or sulfamoyl groups (e.g., ) show enhanced thermal stability (decomposition >250°C), while esterified variants (e.g., ) are prone to hydrolysis under acidic/basic conditions.

Biological Activity

Methyl 2-[(5-{[(2,4-dimethoxyphenyl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that exhibits a range of biological activities. This article provides a detailed overview of its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Compound Structure and Synthesis

The compound features both ester and amide functional groups alongside a triazole ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of 2,4-dimethoxyaniline with methyl chloroformate under basic conditions to yield the desired product. The reaction conditions generally include temperatures from 0°C to room temperature in solvents like dichloromethane or tetrahydrofuran.

Antimicrobial Properties

Recent studies have shown that derivatives of triazole compounds often exhibit significant antimicrobial activity. For instance, similar compounds have been reported to show moderate to excellent antimicrobial effects against various bacterial strains. The presence of the triazole moiety enhances the ability to interact with microbial targets.

Compound Activity MIC (µg/mL)
Compound AAntibacterial16
Compound BAntifungal32
Methyl 2...ModerateTBD

Enzyme Inhibition

The compound's mechanism of action may involve inhibition of specific enzymes. Triazole derivatives are known to inhibit enzymes by binding to their active sites or altering their conformation. This interaction can disrupt metabolic pathways in target organisms, leading to reduced viability.

The biological activity can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
  • Receptor Interaction : It may modulate receptor functions by binding to specific sites.
  • Antioxidant Activity : Some studies suggest triazole compounds possess antioxidant properties that can protect cells from oxidative stress.

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on a series of triazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the substituents influenced the potency of the compounds.
  • Antioxidant Activity : Research has shown that certain triazole derivatives exhibit strong antioxidant activity through DPPH radical scavenging assays, indicating their potential use in therapeutic applications aimed at oxidative stress-related diseases.
  • Cancer Research : Some triazole compounds have been investigated for their anticancer properties, showing promise in inhibiting tumor cell proliferation in vitro.

Conclusion and Future Directions

This compound represents a class of compounds with significant biological activity. Its potential applications span antimicrobial treatments, enzyme inhibition strategies, and antioxidant therapies. Ongoing research is required to fully elucidate its mechanisms and optimize its efficacy in clinical settings.

Further studies should focus on:

  • Detailed structure-activity relationship (SAR) analyses.
  • In vivo studies to assess pharmacokinetics and toxicity.
  • Exploration of novel derivatives for enhanced biological profiles.

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